molecular formula C11H12N2O2 B1445060 5,7-Dimethoxyquinolin-4-amine CAS No. 1249443-89-7

5,7-Dimethoxyquinolin-4-amine

Cat. No. B1445060
CAS RN: 1249443-89-7
M. Wt: 204.22 g/mol
InChI Key: OJBREKNTGDAYFQ-UHFFFAOYSA-N
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Description

5,7-Dimethoxyquinolin-4-amine is a chemical compound with the CAS Number: 1249443-89-7 . It has a molecular weight of 204.23 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are related compounds such as 6,7-dimethoxy-4-anilinoquinolines that have been synthesized and identified as potent inhibitors of the tyrosine kinase c-Met .


Molecular Structure Analysis

The IUPAC name for this compound is 5,7-dimethoxy-4-quinolinamine . Its InChI code is 1S/C11H12N2O2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3,(H2,12,13) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.23 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Allergic Asthma Treatment

Research has highlighted the potential of compounds structurally related to 5,7-Dimethoxyquinolin-4-amine, such as 4-(3',5'-Dibromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline (WHI-P97), in the treatment of allergic asthma. WHI-P97, a potent inhibitor of Janus kinase (JAK)-3, has been shown to effectively inhibit leukotriene synthesis in mast cells, which is a key process in the inflammatory response associated with allergic asthma. Notably, WHI-P97 exhibited promising biological activity in a mouse model of allergic asthma, suggesting its potential for further development as a treatment option (Malaviya et al., 2000).

Antibacterial Properties

Another study focused on 8-nitrofluoroquinolone derivatives, which are structurally related to this compound, explored their synthesis and antibacterial properties. The study found that certain derivatives exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Al-Hiari et al., 2007).

Nutritional Aspects in Cancer Research

Research into the nutritional aspects of breast cancer has identified food-derived heterocyclic amines, which include compounds similar to this compound, as potential etiologic agents in human mammary cancer. The formation of these amines in cooked meats and their subsequent metabolic activation in humans suggests their potential role in the development of breast cancer, warranting further investigation into their impact and mechanisms of action (Snyderwine, 1994).

Impact on Wheat Secondary Metabolism

A study examining the impact of herbicide safeners on wheat revealed that these compounds, including those structurally related to this compound, can selectively alter the metabolism of endogenous phenolics in wheat. This alteration affects the plant's secondary metabolism, demonstrating the broader implications of such compounds beyond their intended use as herbicide safeners (Cummins et al., 2006).

Mechanism of Action

Target of Action

5,7-Dimethoxyquinolin-4-amine primarily targets the Epidermal Growth Factor Receptor (EGFR) and the tyrosine kinase c-Met . EGFR is a cell surface protein that binds to epidermal growth factor, and c-Met is a protein that in humans is encoded by the MET gene. Both of these proteins play crucial roles in cell growth and proliferation.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been identified as a potent inhibitor of the tyrosine kinase c-Met . The compound’s interaction with these targets results in a decrease in the signaling pathways that promote cell growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HGF/c-Met signaling pathway . This pathway plays an important role in the development of cancers. By inhibiting c-Met, this compound disrupts this pathway, potentially leading to a decrease in cancer cell growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in cell growth and proliferation. In vitro biological activities of this compound against three cancer cell lines (A549, MCF-7, and MKN-45) have been evaluated, and it exhibited moderate to remarkable potency .

properties

IUPAC Name

5,7-dimethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBREKNTGDAYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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